molecular formula C13H21NS B3061262 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine CAS No. 7708-55-6

2-(Benzylsulfanyl)-N,N-diethylethan-1-amine

Cat. No. B3061262
CAS RN: 7708-55-6
M. Wt: 223.38 g/mol
InChI Key: SROIFVSBKDXAKR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N,N-diethylethan-1-amine, commonly referred to as 2-BDEA, is an organic compound with a variety of uses in scientific research. This compound is used in a wide range of lab experiments, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important topics to consider. In

Scientific Research Applications

Schiff Bases Synthesis

The compound can be used in the synthesis of Schiff bases . Schiff bases are a versatile class of organic compounds with a (>C=N-) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Catalysis

Schiff bases, which can be synthesized using this compound, have applications in catalysis . They play a pivotal role in various processes as key intermediates .

Asymmetric Synthesis

Schiff bases are also used in asymmetric synthesis . This process is crucial in the production of pharmaceuticals and fine chemicals .

Coordination Chemistry

In coordination chemistry, Schiff bases serve as excellent ligands . They can form complexes with most of the transition metals .

Medicinal Chemistry

In medicinal chemistry, Schiff bases and their metal complexes have shown a wide range of biological activities . They have been used as antibacterial, antifungal, and antiviral agents .

Materials Science

In materials science, Schiff bases have found applications in the development of optical materials . They have significantly influenced the advancement of coordination chemistry .

Environmental Applications

Schiff bases also have environmental applications . They are used in the removal of heavy metals from industrial waste .

Synthesis of 2-Arylbenzothiazoles

The compound can also be used in the synthesis of 2-arylbenzothiazoles . These compounds have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, anti-proliferative, anti-convulsant, and anti-HIV activities .

properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-14(4-2)10-11-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROIFVSBKDXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525381
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-N,N-diethylethan-1-amine

CAS RN

7708-55-6
Record name 2-(Benzylsulfanyl)-N,N-diethylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007708556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BENZYLSULFANYL)-N,N-DIETHYLETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0E2E6VR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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